Home > Products > Screening Compounds P26552 > 2-Benzylisoquinolinium bromide
2-Benzylisoquinolinium bromide - 23277-04-5

2-Benzylisoquinolinium bromide

Catalog Number: EVT-447351
CAS Number: 23277-04-5
Molecular Formula: C16H14BrN
Molecular Weight: 300.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Benzylisoquinolinium bromide is a chemical compound classified as a neuromuscular blocking agent, particularly within the benzylisoquinolinium category. It is characterized by its ability to induce muscle paralysis by acting at the neuromuscular junction, where it competes with acetylcholine for binding sites on nicotinic receptors. This compound has garnered attention for its potential applications in anesthesia and surgical procedures due to its pharmacological properties.

Source

The compound has been synthesized and studied in various academic and industrial settings. Its synthesis methods and structural properties have been documented in scientific literature, highlighting its relevance in pharmacology and medicinal chemistry. The compound is commercially available, with suppliers like Sigma-Aldrich listing it under the CAS number 23277-04-5 .

Classification

2-Benzylisoquinolinium bromide falls under the category of non-depolarizing neuromuscular blockers, which are further divided into two structural classes: steroidal and benzylisoquinolinium derivatives. The latter includes other clinically relevant agents such as atracurium and mivacurium, known for their competitive antagonism at the neuromuscular junction .

Synthesis Analysis

Methods

The synthesis of 2-benzylisoquinolinium bromide typically follows established chemical protocols involving the reaction of isoquinoline derivatives with appropriate benzylating agents. One common method involves the use of alkyl halides in the presence of a base to facilitate the formation of the benzylisoquinolinium structure.

Technical Details

  1. Reagents: Common reagents include isoquinoline, benzyl bromide, and a base such as sodium hydride or potassium carbonate.
  2. Reaction Conditions: The reaction is usually conducted under reflux conditions in an organic solvent like dimethylformamide or acetonitrile to ensure complete conversion.
  3. Purification: Post-reaction, the product is typically purified through recrystallization or chromatography to isolate pure 2-benzylisoquinolinium bromide .
Molecular Structure Analysis

Structure

The molecular structure of 2-benzylisoquinolinium bromide can be represented as follows:

  • Molecular Formula: C16H14BrN
  • Molecular Weight: Approximately 304.19 g/mol
  • Structural Features: The compound consists of a benzyl group attached to an isoquinolinium moiety, with a bromide ion serving as the counterion.

Data

The crystal structure of 2-benzylisoquinolinium bromide has been characterized using X-ray diffraction techniques, revealing insights into its three-dimensional arrangement and intermolecular interactions .

Chemical Reactions Analysis

Reactions

As a neuromuscular blocking agent, 2-benzylisoquinolinium bromide primarily undergoes competitive binding reactions at the neuromuscular junction. It does not undergo significant metabolic transformations but can participate in reactions typical of quaternary ammonium compounds.

Technical Details

  1. Binding Mechanism: The compound acts as an antagonist by binding to nicotinic acetylcholine receptors on the postsynaptic membrane, preventing acetylcholine from eliciting muscle contraction.
  2. Reversal Agents: Its effects can be reversed using agents like neostigmine or sugammadex, which restore normal neuromuscular transmission by increasing acetylcholine availability or binding to the neuromuscular blocker .
Mechanism of Action

Process

The mechanism by which 2-benzylisoquinolinium bromide induces muscle paralysis involves several key steps:

  1. Acetylcholine Release: Under normal conditions, acetylcholine is released from presynaptic terminals into the synaptic cleft.
  2. Receptor Binding: The compound competes with acetylcholine for binding sites on nicotinic receptors located on the motor endplate.
  3. Inhibition of Muscle Contraction: By occupying these sites, it prevents depolarization of the muscle membrane and subsequent contraction, leading to muscle paralysis during surgical procedures .

Data

Research indicates that this mechanism is effective in achieving rapid onset and adequate duration of neuromuscular blockade, making it suitable for various surgical applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and polar organic solvents.
  • Melting Point: Specific data regarding melting point may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

Relevant data from studies indicate that the compound exhibits consistent pharmacological activity across various experimental conditions .

Applications

Scientific Uses

2-Benzylisoquinolinium bromide is primarily utilized in clinical settings as a neuromuscular blocking agent during anesthesia. Its applications include:

  • Surgical Procedures: Facilitating muscle relaxation for intubation and surgical access.
  • Research: Used in pharmacological studies investigating neuromuscular transmission and receptor interactions.

Additionally, ongoing research explores its potential in developing new neuromuscular blockers with improved safety profiles and reduced side effects compared to existing agents .

Historical Context and Development of Benzylisoquinolinium Neuromuscular Blocking Agents

Evolution from Natural Alkaloids to Synthetic Derivatives

The development of benzylisoquinolinium neuromuscular blocking agents (NMBAs) represents a pivotal transition from botanical preparations to precision-engineered pharmaceuticals. The journey began with South American indigenous communities utilizing curare alkaloids as arrow poisons, with early European explorers documenting their paralytic effects in the 16th century [1]. Scientific investigation accelerated in the 19th century when Claude Bernard's landmark experiments (1813-1878) demonstrated that curare specifically inhibited neuro-muscular transmission without affecting nerve conduction or muscle contractility—a foundational discovery for understanding neuromuscular junction pharmacology [1].

The isolation of d-tubocurarine in 1942 marked the first purification of a naturally occurring benzylisoquinolinium compound with clinical utility. Derived from the Chondodendron tomentosum plant, this quaternary ammonium alkaloid became the prototype for synthetic development [1] [8]. Its structural analysis revealed the essential bis-benzyltetrahydroisoquinoline framework characterized by two quaternary nitrogen atoms separated by an optimal inter-onium distance (~1.4 nm), which became the blueprint for subsequent synthetic analogs [5].

Table 1: Milestones in Benzylisoquinolinium NMBA Development

Time PeriodDevelopment MilestoneKey Compound(s)
Pre-1940sEthnopharmacological useCrude curare
1942Alkaloid isolationd-Tubocurarine
1980sFirst-generation syntheticsAtracurium, Doxacurium
1990sStereoselective refinementCisatracurium, Mivacurium
2000sUltra-short-acting agentsGantacurium, CW002

Chemical innovations focused on overcoming limitations of natural alkaloids. Researchers introduced ester-containing linkages within the benzylisoquinolinium scaffold to enable predictable metabolic inactivation. This led to the development of atracurium (1980s), featuring a diester structure susceptible to Hofmann elimination—a pH- and temperature-dependent degradation pathway independent of organ function [2] [8]. Concurrently, mivacurium incorporated ester bonds hydrolyzable by plasma cholinesterases, establishing the first short-acting benzylisoquinolinium agent [5]. The evolution continued with stereochemical refinement; atracurium was resolved into its cis-isomer, cisatracurium, which demonstrated equivalent potency with significantly reduced histamine release potential [8].

The latest generation features asymmetric chlorofumarates like gantacurium, which incorporate an olefinic double bond conjugated with electron-withdrawing groups. This design enables rapid inactivation via cysteine adduction—a novel mechanism where endogenous L-cysteine forms covalent adducts, permanently inactivating the molecule within minutes [5] [6]. These structural innovations transformed benzylisoquinolinium agents from naturally derived curiosities into clinically indispensable tools with tunable pharmacokinetics.

Role of 2-Benzylisoquinolinium Bromide in Modern Anesthesia Paradigms

2-Benzylisoquinolinium bromide serves as the essential chemical precursor for contemporary benzylisoquinolinium NMBAs. Its molecular architecture—a quaternary benzylisoquinolinium salt—provides the fundamental pharmacophore for competitive nicotinic acetylcholine receptor (nAChR) antagonism. The positively charged nitrogen atoms engage in ionic interactions with the α-subunits of nAChRs, while the aromatic systems facilitate hydrophobic binding within the receptor's complementary domains [4] [8]. This dual binding mode enables high-affinity, competitive inhibition of acetylcholine without receptor activation, defining the nondepolarizing mechanism of action [4].

Table 2: Molecular Features of 2-Benzylisoquinolinium Bromide Derivatives

Structural FeatureFunctional RoleClinical AdvantageExample Agents
Ester linkagesEnzymatic hydrolysisShort-to-intermediate durationMivacurium, Atracurium
Stereoselective centersReduced histamine releaseImproved hemodynamic stabilityCisatracurium
Olefinic acceptorsCysteine adductionUltra-rapid reversalGantacurium, CW002
Asymmetric designMetabolic specificityPredictable clearanceCW002

The compound's significance extends beyond receptor interactions to molecular design innovation. Its synthetic versatility enabled the development of agents specifically engineered to address clinical challenges in modern anesthesia. CW002, an investigational NMBA derived from this chemical lineage, exemplifies this progress. As a di-ester di-olefinic benzylisoquinolinium compound, CW002 undergoes rapid inactivation via two mechanisms: 1) chemical adduction by L-cysteine at its fumarate double bonds, and 2) enzymatic hydrolysis by plasma esterases [5] [6]. This dual inactivation pathway provides duration flexibility—spontaneous recovery occurs within 30-60 minutes, while intravenous L-cysteine administration reverses profound blockade within 3-5 minutes [6]. Such controllability represents a paradigm shift toward "dial-a-duration" neuromuscular blockade.

Furthermore, 2-benzylisoquinolinium bromide's chemistry facilitates stereoselective synthesis, critically differentiating modern agents from early racemic mixtures. The production of single-isomer compounds like cisatracurium (the 1R-cis,1'R-cis isomer of atracurium) significantly reduced histamine-mediated side effects while maintaining metabolic advantages [8]. This stereochemical precision—enabled by the parent structure's synthetic tractability—directly addresses the historical limitations of benzylisoquinolinium compounds.

Table 3: Clinical Profiles of Modern Benzylisoquinolinium Agents

AgentChemical InnovationPrimary Elimination PathwayReversibility Mechanism
CisatracuriumStereoselective purificationHofmann eliminationSpontaneous (no reversal agent)
MivacuriumEsterificationPlasma cholinesterasesAnticholinesterases
GantacuriumAsymmetric chlorofumarateCysteine adductionIV L-cysteine (2-5 min)
CW002Di-ester di-olefinicCysteine adduction + ester hydrolysisIV L-cysteine (<3 min)

The benzylisoquinolinium scaffold has also enabled pH-responsive pharmacology. Under physiological conditions, non-depolarizing NMBAs derived from this structure exhibit enhanced potency during acidosis due to increased ionization, while alkalosis reduces receptor affinity [4]. This physicochemical property influences dosing considerations in patients with acid-base disturbances—a nuance critical for precision anesthesia.

In contemporary practice, the legacy of 2-benzylisoquinolinium bromide manifests in agents that fulfill the "ideal NMBA" criteria proposed by Savarese and Kitz in 1975: rapid onset, nondepolarizing mechanism, freedom from adverse effects, and controllable duration [5]. The development of cysteine-reversible agents represents perhaps the most significant advancement, enabling unprecedented control over neuromuscular blockade that approaches the pharmacological ideal once embodied only by succinylcholine—but without its dangerous side-effect profile [5] [6].

Properties

CAS Number

23277-04-5

Product Name

2-Benzylisoquinolinium bromide

IUPAC Name

2-benzylisoquinolin-2-ium;bromide

Molecular Formula

C16H14BrN

Molecular Weight

300.19 g/mol

InChI

InChI=1S/C16H14N.BrH/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17;/h1-11,13H,12H2;1H/q+1;/p-1

InChI Key

HIGCDVRJXBJGLM-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C[N+]2=CC3=CC=CC=C3C=C2.[Br-]

Solubility

43.9 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC3=CC=CC=C3C=C2.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.